N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3-phenoxypropanamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple biological targets . They are synthesized as drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of these derivatives involves the creation of eight different derivatives (3a-h) . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results of these tests were used to support the structure-activity relationship of the compounds .Scientific Research Applications
Similarly, research into various derivatives of acetamide and formamide, including their biological effects and potential as drug candidates, reflects the multifaceted approach to understanding and harnessing chemical compounds for therapeutic purposes (G. Kennedy, 2001). This illustrates the broader scientific interest in discovering and optimizing compounds for health-related applications.
In the realm of medicinal chemistry, phenothiazines represent another group of compounds undergoing extensive research for their diverse biological activities, including anticancer and antiprotozoal properties, highlighting the ongoing search for novel therapeutic agents (Alonzo González-González et al., 2021).
The exploration of non-oxidizing biocides to prevent biofouling in reverse osmosis systems, as reviewed by Da-Silva-Correa et al., underscores the importance of finding effective and safe chemical solutions for environmental and technical challenges, an area that could be relevant for a wide range of compounds including N-(5-acetyl-4-methylthiazol-2-yl)-3-phenoxypropanamide (Luiz H. Da-Silva-Correa et al., 2022).
Future Directions
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development and evaluation of these compounds for therapeutic applications.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-14(11(2)18)21-15(16-10)17-13(19)8-9-20-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARTZRLCUWYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCOC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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